2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide 2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271790
InChI: InChI=1S/C24H23N3O3S2/c1-4-30-19-12-10-17(11-13-19)25-20(28)14-31-24-26-22-21(15(2)16(3)32-22)23(29)27(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28)
SMILES:
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.6 g/mol

2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16271790

Molecular Formula: C24H23N3O3S2

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide -

Specification

Molecular Formula C24H23N3O3S2
Molecular Weight 465.6 g/mol
IUPAC Name 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C24H23N3O3S2/c1-4-30-19-12-10-17(11-13-19)25-20(28)14-31-24-26-22-21(15(2)16(3)32-22)23(29)27(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28)
Standard InChI Key CZDURLZFHDIBNW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4

Introduction

The compound 2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups, making it a candidate for diverse biological activities, particularly against cancer and microbial pathogens. This article will delve into the synthesis, properties, and potential applications of this compound.

Synthesis of 2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide

The synthesis of this compound typically involves several key steps, often utilizing solvents like dimethylformamide (DMF) or ethanol under reflux conditions, with catalysts such as triethylamine to facilitate reactions. Yields can vary based on reaction conditions but typically range from moderate to high (57% to 97%) depending on the specific steps involved in the synthesis process.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, which may include derivatives of thieno[2,3-d]pyrimidine and acetamide precursors.

  • Coupling Reaction: A coupling reaction is performed to link the thieno[2,3-d]pyrimidine derivative with the acetamide moiety, often involving a sulfur linkage.

  • Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Potential Applications

This compound is derived from a series of synthetic methodologies aimed at creating novel acetamide derivatives that exhibit biological activity. Its potential applications include:

  • Anticancer Activity: Compounds with similar structures have shown inhibitory effects on enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: The compound's structure suggests potential activity against microbial pathogens.

Applications Table:

ApplicationDescription
AnticancerPotential inhibition of enzymes involved in cancer cell proliferation
AntimicrobialActivity against microbial pathogens

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